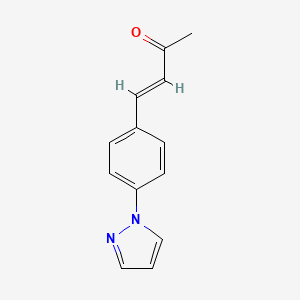
3-Fluoro-4-hydroxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-hydroxymandelic acid: is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids. It is a derivative of mandelic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under controlled conditions. For instance, glyoxylic acid can be reacted with 3-fluoro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-4-hydroxymandelic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: Its structural features can be exploited to design molecules with improved pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-hydroxymandelic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, further modulating the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, affecting their structure and function
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-hydroxyproline: Similar in structure but with a proline backbone instead of mandelic acid.
3-Hydroxymandelic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3,4-Dihydroxymandelic acid: Contains an additional hydroxyl group, leading to different biological and chemical behavior.
Uniqueness: 3-Fluoro-4-hydroxymandelic acid is unique due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides reactivity and versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C8H7FO4 |
|---|---|
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI-Schlüssel |
BZCYLXSPZDVOQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
